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Compound of Interest

Compound Name: 1,3-Octadiene

Cat. No.: B086258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
1,3-octadiene, a volatile organic compound with applications in chemical synthesis and
potential implications in flavor chemistry and biological systems. This document summarizes
key quantitative data, outlines the methodologies for their estimation, and presents relevant
chemical and potential biological pathways in a structured format to support research and
development activities.

Core Thermodynamic Properties

The thermodynamic properties of 1,3-octadiene are crucial for understanding its behavior in
chemical reactions, designing synthesis routes, and predicting its environmental fate and
potential biological interactions. The following tables summarize the key thermodynamic data
available for 1,3-octadiene, primarily derived from computational estimation methods.

Table 1: Key Thermodynamic Properties of 1,3-
Octadiene
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Property Value Unit Method
Standard Enthalpy of
) 34.20[1][2] kJ/mol Joback Method
Formation (Gas)
Standard Gibbs Free
Energy of Formation 184.54[1][2] kJ/mol Joback Method
(Gas)
Enthalpy of Fusion 15.40[1] kJ/mol Joback Method
Enthalpy of
o 32.69[1][2] kJ/mol Joback Method
Vaporization
Normal Boiling Point 383.28[1][2] K Joback Method
Normal Melting Point 173.08[1][2] K Joback Method
Critical Temperature 558.73[1][2] K Joback Method
Critical Pressure 2793.56[1][2] kPa Joback Method
Critical Volume 0.445 m3/kmol Joback Method
McGowan's
o 114.980[1] ml/mol McGowan Method
Characteristic Volume
Octanol/Water
Partition Coefficient 2.919[1][2] - Crippen Method
(logP)
Water Solubility )
-2.88[1][2] mol/l Crippen Method

(log10WS)

Table 2: Ideal Gas Heat Capacity of 1,3-Octadiene
(Temperature Dependent)
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Ideal Gas Heat Capacity

Temperature (K) Method
(J/mol-K)

383.28 203.47[1][2] Joback Method
412.52 215.81[1][2] Joback Method
441.76 227.59[1][2] Joback Method
471.01 238.82[1][2] Joback Method
500.25 249.52[1][2] Joback Method
529.49 259.71[1][2] Joback Method
558.73 269.43[1][2] Joback Method

Methodologies for Property Estimation

The quantitative data presented in this guide are predominantly derived from group contribution
methods, which are computational techniques used to predict thermodynamic and physical
properties of compounds based on their molecular structure.

The Joback Method

The Joback method is a widely used group contribution method for the estimation of various
properties of pure organic compounds.[3] It is an extension of the Lydersen method and relies
on the principle that the properties of a molecule can be calculated by summing the
contributions of its constituent functional groups.[3]

Experimental Protocol (Conceptual):

While specific experimental protocols for 1,3-octadiene are not readily available, a general
workflow for applying the Joback method is as follows:

e Molecular Structure Decomposition: The chemical structure of 1,3-octadiene is broken down
into its constituent functional groups as defined by the Joback method. For 1,3-octadiene
(CH2=CH-CH=CH-CH2-CH2-CH2-CHs), the groups would be:

o 2X=CH:z
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o 2 X =CH-
o 3 X -CHz2-
o 1x-CHs

e Group Contribution Summation: The contributions for each property (e.g., enthalpy of
formation, critical temperature) are retrieved from a standardized table of group
contributions. The total value for the property is calculated by summing the contributions of
all groups present in the molecule.

o Property Calculation: Specific formulas, which may include the summed group contributions
and other molecular parameters like the number of atoms, are used to calculate the final
property value.

1. Molecular Structure 2. Decompose into 3. Retrieve Group 4. Sum Group 5. Apply Property-Specific 6. Predicted Thermodynamic
of 1,3-Octadiene Functional Groups Contributions from Database Contributions Formulas Property

Click to download full resolution via product page

Joback Method Workflow

Other Estimation Methods

o Crippen Method: This atom-based method is used to predict the octanol-water partition
coefficient (logP) and water solubility (logS) by summing the contributions of individual atoms
classified by their chemical environment.

o McGowan Method: This method calculates the characteristic volume of a molecule based on
the summation of atomic volumes and a correction factor for the number of bonds.[4]

Chemical Reactivity: The Diels-Alder Reaction

1,3-Octadiene, as a conjugated diene, readily participates in Diels-Alder reactions, a powerful
tool in organic synthesis for the formation of six-membered rings.[5] In this [4+2] cycloaddition
reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene
derivative.
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Experimental Protocol (General for Diels-Alder Reaction):

A general procedure for reacting a 1,3-diene like 1,3-octadiene with a dienophile such as
maleic anhydride is as follows:

o Reactant Preparation: The diene (1,3-octadiene) and the dienophile (e.g., maleic anhydride)
are dissolved in a suitable high-boiling point solvent, such as xylene or toluene, in a round-
bottom flask.[6]

e Reaction Setup: A reflux condenser is attached to the flask to prevent the loss of volatile
reactants and solvent during heating.[6]

» Heating: The reaction mixture is heated to reflux to provide the necessary activation energy
for the cycloaddition to occur.[6] The reaction progress can be monitored using techniques
like Thin Layer Chromatography (TLC).

e Product Isolation and Purification: After the reaction is complete, the mixture is cooled, and
the product is isolated, often through crystallization. The crude product is then purified by
recrystallization to obtain the pure Diels-Alder adduct.

Reactants
1,3-Octadiene (Diene) Maleic Anhydride (Dienophile)
Product
[4+2] Cycloaddition Cyclohexene Derivative
(Diels-Alder Adduct)

Reaction Conditions

Solvent (e.g., Xylene)

Heat (Reflux)
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Diels-Alder Reaction of 1,3-Octadiene

Potential Biological Relevance

While specific signaling pathways directly involving 1,3-octadiene are not well-documented, its
structural similarity to other biologically active dienes, such as 1,3-butadiene, suggests
potential metabolic pathways and biological effects.

Predicted Metabolic Pathway

The metabolism of 1,3-butadiene is known to proceed via oxidation by cytochrome P450
enzymes to form reactive epoxides, which are subsequently hydrolyzed or conjugated with
glutathione.[7][8] A similar pathway can be predicted for 1,3-octadiene.

Experimental Protocol (General for in vitro Metabolism Studies):

e Microsome Preparation: Liver microsomes, which contain cytochrome P450 enzymes, are
isolated from a relevant species (e.g., rat, human).

e Incubation: 1,3-Octadiene is incubated with the liver microsomes in the presence of NADPH
(a necessary cofactor for P450 activity) and other buffer components at a controlled
temperature (e.g., 37°C).

o Metabolite Extraction: After a set incubation time, the reaction is stopped, and the
metabolites are extracted from the incubation mixture using an organic solvent.

o Metabolite Identification: The extracted metabolites are analyzed and identified using
techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid
Chromatography-Mass Spectrometry (LC-MS).
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Predicted Metabolic Pathway of 1,3-Octadiene

Interaction with Reactive Oxygen Species

Conjugated dienes have been studied for their ability to quench triplet carbonyls, which are
reactive species formed during oxidative stress in biological systems. This suggests a potential
role for 1,3-octadiene in modulating oxidative processes.

Conclusion

This technical guide provides a summary of the currently available thermodynamic data for 1,3-
octadiene, the majority of which is based on established computational estimation methods.
While detailed experimental protocols for this specific compound are not widely published, the
general methodologies for property estimation, chemical synthesis via Diels-Alder reactions,
and in vitro metabolism studies have been outlined. The provided diagrams illustrate the key
workflows and pathways discussed. Further experimental validation of the predicted

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b086258?utm_src=pdf-body-img
https://www.benchchem.com/product/b086258?utm_src=pdf-body
https://www.benchchem.com/product/b086258?utm_src=pdf-body
https://www.benchchem.com/product/b086258?utm_src=pdf-body
https://www.benchchem.com/product/b086258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

thermodynamic properties and elucidation of the specific biological roles of 1,3-octadiene are
areas for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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